Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)-
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Overview
Description
Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)- is a synthetic compound known for its potent biological activities. It is characterized by the presence of dichloro and trifluoromethyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)- typically involves multiple steps. One common method starts with the preparation of 2,6-dichlorobenzoyl chloride, which is then reacted with 4-(trifluoromethyl)-2-thiazolylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. It targets enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. The molecular pathways involved include the inhibition of tyrosine kinase 2 (TYK2) and Janus kinase (JAK) pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
- 2,6-Dichloro-N-(4-(trifluoromethyl)benzyl)benzamide
Uniqueness
Compared to similar compounds, Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)- exhibits higher selectivity and potency in enzyme inhibition. Its unique trifluoromethyl-thiazole moiety contributes to its enhanced biological activity and stability .
Properties
CAS No. |
71601-37-1 |
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Molecular Formula |
C12H6Cl2F3N3O2S |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl]benzamide |
InChI |
InChI=1S/C12H6Cl2F3N3O2S/c13-5-2-1-3-6(14)8(5)9(21)19-10(22)20-11-18-7(4-23-11)12(15,16)17/h1-4H,(H2,18,19,20,21,22) |
InChI Key |
GMTAEWWYNWXCID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=NC(=CS2)C(F)(F)F)Cl |
Origin of Product |
United States |
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